Nek2 Kinase Inhibition: Weak Baseline Activity Differentiates This Compound from Optimized Amide Congeners
The unsubstituted acetamide derivative 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits an IC₅₀ of 10.5 µM against human Nek2 kinase, representing weak inhibitory activity that is approximately 2.3-fold higher (i.e., less potent) than the BACE1-optimized analog 41 (IC₅₀ = 4.6 µM in a related chemotype) and substantially less active than optimized N-substituted analogs targeting TRPC5 (low-nanomolar range) [1][2]. This intermediate potency profile positions the compound as a useful baseline or starting scaffold for kinase selectivity profiling rather than a high-potency tool compound [1].
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,500 nM (10.5 µM) against human Nek2 kinase |
| Comparator Or Baseline | Analog 41 (2-substituted-thio-N-(thiazol-2-yl)acetamide derivative): IC₅₀ = 4.6 µM against BACE1; TRPC5 inhibitor B2431209: high potency (exact IC₅₀ values proprietary) |
| Quantified Difference | 2.3-fold less potent than BACE1 analog 41; orders of magnitude less potent than TRPC5-optimized analogs |
| Conditions | Nek2 assay: 5-FAM-KKLNRTLSVA-COOH substrate, 1 h incubation, caliper method [1]; BACE1: in vitro FRET-based enzyme assay [2] |
Why This Matters
This weak Nek2 inhibitory activity is a measurable differentiation point: it demonstrates that the unsubstituted acetamide has distinct target engagement profiles compared to optimized N-substituted analogs, making it valuable for kinase selectivity panel screening rather than single-target potent inhibition.
- [1] BindingDB. BDBM50385927 (CHEMBL2042139): IC50 = 1.05E+4 nM for inhibition of Serine/threonine-protein kinase Nek2 (Human). Assay: 5-FAM-KKLNRTLSVA-COOH substrate, 1 h, caliper method. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385927 (accessed 2026-05-09). View Source
- [2] Azimi, S., Zonouzi, A., Firuzi, O., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 138, 1113-1125. Compound 41 IC₅₀ = 4.6 µM. https://doi.org/10.1016/j.ejmech.2017.07.028 View Source
